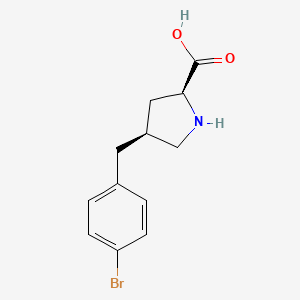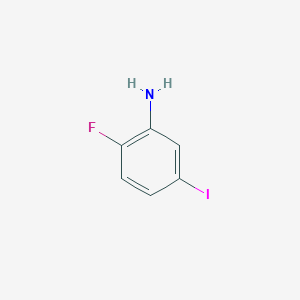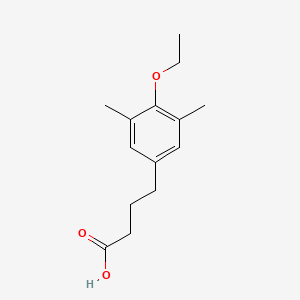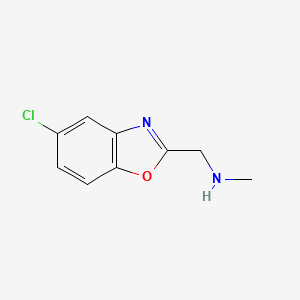
3,4,5,6-Tetrahydrophthalimide
概要
説明
3,4,5,6-Tetrahydrophthalimide is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da . It is used in the syntheses of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors .
Synthesis Analysis
The synthesis of 3,4,5,6-Tetrahydrophthalimide involves reacting a crude 3,4,5,6-tetrahydrophthalic anhydride with an alcohol to convert carboxylic anhydride into the monoester. This is followed by adding ammonia to the reaction mixture to convert the 3,4,5,6-tetrahydrophthalic anhydride into 3,4,5,6-tetrahydrophthalimide .Molecular Structure Analysis
The molecular structure of 3,4,5,6-Tetrahydrophthalimide consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3,4,5,6-Tetrahydrophthalimide appears as a slight yellow to white crystalline powder . It has a molecular weight of 151.16 .科学的研究の応用
3,4,5,6-Tetrahydrophthalimide: A Comprehensive Analysis of Scientific Research Applications
Herbicides: 3,4,5,6-Tetrahydrophthalimide has been investigated for its potential use in herbicides. Research has focused on understanding the structure-activity relationship of cyclic imide herbicides, including the synthesis and examination of N-substituted phenyl-3,4,5,6-tetrahydrophthalimides and related compounds for their herbicidal activity . Additionally, novel sulfonylurea herbicides have been designed by introducing tetrahydrophthalimide substitutes to enhance their efficacy .
Medicine: In the medical field, 3,4,5,6-Tetrahydrophthalimide is utilized in the synthesis of potent protoporphyrinogen oxidase inhibitors. These compounds are significant in the study of diseases where protoporphyrinogen oxidase plays a role .
Chemical Synthesis: The compound is also a valuable research chemical used in the synthesis of novel compounds such as N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione . These syntheses contribute to the development of new chemicals with potential applications across various fields.
作用機序
Target of Action
3,4,5,6-Tetrahydrophthalimide is a research chemical compound used in the synthesis of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione . These compounds are potent inhibitors of protoporphyrinogen oxidase , an enzyme involved in the biosynthesis of heme and chlorophyll .
Mode of Action
It’s known that the compound is used to synthesize inhibitors of protoporphyrinogen oxidase . This suggests that it may interact with this enzyme, potentially inhibiting its function and leading to changes in heme and chlorophyll biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by 3,4,5,6-Tetrahydrophthalimide is likely the heme and chlorophyll biosynthesis pathway, given its role in synthesizing inhibitors of protoporphyrinogen oxidase . Inhibition of this enzyme could disrupt these pathways, potentially leading to downstream effects such as altered cellular energy production or photosynthesis .
Pharmacokinetics
Its molecular weight (15116 Da ) suggests it may have good bioavailability, as compounds under 500 Da are generally well-absorbed .
Result of Action
Given its role in synthesizing inhibitors of protoporphyrinogen oxidase , it may lead to changes in heme and chlorophyll biosynthesis, potentially affecting cellular energy production or photosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,5,6-Tetrahydrophthalimide. For instance, soil composition can affect the behavior of phthalimide fungicides . .
特性
IUPAC Name |
4,5,6,7-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJWMGOTLUUGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963771 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4720-86-9, 27813-21-4 | |
| Record name | 4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrahydrophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrahydrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRAHYDROPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R239Q5JK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of 3,4,5,6-Tetrahydrophthalimide herbicides?
A1: 3,4,5,6-Tetrahydrophthalimide herbicides primarily target protoporphyrinogen IX oxidase (protox), a key enzyme in the chlorophyll biosynthesis pathway. [, , , , , , ]
Q2: How does inhibition of protoporphyrinogen IX oxidase (protox) lead to herbicidal activity?
A2: Inhibition of protox leads to the accumulation of protoporphyrin IX (PPIX) in plant cells. PPIX, in the presence of light, generates reactive oxygen species, causing damage to cell membranes and ultimately leading to plant death. This process is known as photobleaching. [, , , ]
Q3: Is the herbicidal activity of 3,4,5,6-Tetrahydrophthalimide derivatives light-dependent?
A3: Yes, the herbicidal action of these compounds is strongly light-dependent due to the photodynamic nature of PPIX accumulation. [, , ]
Q4: Are there differences in the sensitivity of various plant species to 3,4,5,6-Tetrahydrophthalimide herbicides?
A4: Yes, studies have shown that the herbicidal activity of these compounds can vary depending on the plant species. For instance, some derivatives exhibit stronger activity against broadleaf weeds than grass weeds. [, ]
Q5: What structural features of 3,4,5,6-Tetrahydrophthalimide derivatives are essential for their herbicidal activity?
A5: Several key structural features contribute to the herbicidal activity of these compounds:* Lipophilic tetramethylene moiety: This contributes to the compound's ability to penetrate plant cell membranes. []* Double bond in the cyclic imide: This appears to be crucial for interaction with the protox enzyme. [, ]* N-(p-substituted)phenyl moiety: The type and position of substituents on the phenyl ring significantly influence the compound's potency and selectivity. [, , ]
Q6: How does the presence of a fluorine atom at the 2-position of the phenyl ring affect herbicidal activity?
A6: The impact of a 2-fluoro substituent on the phenyl ring is complex and depends on the specific compound and its other substituents. While in some cases it enhances protox inhibition and peroxidative activity, it is not universally essential for improved herbicidal activity. [, ]
Q7: Have computational chemistry methods been used to study 3,4,5,6-Tetrahydrophthalimide derivatives?
A7: Yes, comparative molecular field analysis (CoMFA) has been employed to understand and predict the growth inhibition activity of these compounds against different plant species. These studies help identify key structural features contributing to their activity and selectivity. [, ]
Q8: What are the primary metabolic pathways of 3,4,5,6-Tetrahydrophthalimide derivatives in mammals?
A8: The major metabolic reactions include:* Cleavage of the ester and imide linkages: This leads to the formation of various breakdown products. [, , , ]* Hydroxylation: The cyclohexene or cyclohexane ring of the tetrahydrophthalimide moiety can undergo hydroxylation. [, , , ]* Reduction: The 1,2-double bond of the tetrahydrophthalimide moiety can be reduced, often leading to diastereomeric metabolites. [, , ]* Sulfonic acid conjugation: This unique metabolic pathway, observed in some derivatives, involves the incorporation of a sulfonic acid group into the double bond of the tetrahydrophthalimide moiety. [, , ]
Q9: What tissues are primarily responsible for the formation of reduced and sulfonic acid conjugated metabolites?
A9: Studies suggest that reduction primarily occurs in red blood cells and the gastrointestinal tract, while sulfonic acid conjugation mainly occurs in the liver and gastrointestinal tract. [, ]
Q10: How does the metabolism of cis- and trans-isomers of tetramethrin, a 3,4,5,6-Tetrahydrophthalimide derivative, differ?
A10: While both isomers undergo similar metabolic reactions, the trans-isomer exhibits a longer half-life in plasma and undergoes enterohepatic circulation, leading to differences in excretion patterns and metabolite profiles. [, ]
Q11: What is the environmental fate of 3,4,5,6-Tetrahydrophthalimide herbicides?
A11: Studies in controlled environments suggest that these herbicides primarily remain in the soil or substrate where applied, with minimal leaching into water sources. Degradation occurs over time, with varying persistence depending on the specific compound and environmental conditions. []
Q12: Are there known cases of resistance to 3,4,5,6-Tetrahydrophthalimide herbicides?
A12: Yes, a Chlamydomonas reinhardtii mutant resistant to a specific N-phenylimide herbicide has been isolated. This resistance is attributed to a mutation in the nuclear genome affecting the sensitivity of protoporphyrinogen oxidase to the herbicide. []
Q13: Have 3,4,5,6-Tetrahydrophthalimide derivatives been investigated for applications beyond herbicides?
A13: Yes, certain derivatives have shown potential as antipruritic agents for treating itch associated with various diseases. []
Q14: Are there any known safeners that can mitigate the phytotoxic effects of 3,4,5,6-Tetrahydrophthalimide herbicides?
A14: Yes, compounds like naphthalic anhydride and BAS 145138 have been shown to reduce protoporphyrin IX accumulation induced by these herbicides, acting as safeners. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)
![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)




![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)
